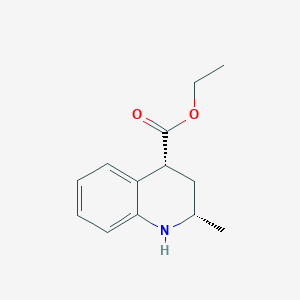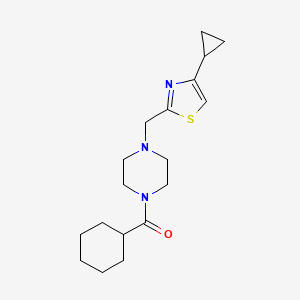
Ethyl (2S,4R)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S,4R)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate, also known as EMTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EMTC is a tetrahydroquinoline derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of Ethyl (2S,4R)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is not fully understood. However, it has been suggested that this compound may act as a dopamine receptor agonist, which could explain its potential neuroprotective effects. This compound may also have antioxidant properties, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can protect dopaminergic neurons from oxidative stress and apoptosis. This compound has also been shown to increase dopamine release in the striatum of rats. In addition, this compound has been found to have anti-inflammatory effects in vitro.
Advantages and Limitations for Lab Experiments
Ethyl (2S,4R)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate has several advantages for lab experiments, including its ability to protect dopaminergic neurons from oxidative stress and apoptosis, its potential as a neuroprotective agent, and its ability to form self-assembled monolayers on gold surfaces. However, this compound also has limitations, including its complex synthesis process and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on Ethyl (2S,4R)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate. One potential direction is to investigate the potential of this compound as a drug candidate for the treatment of neurological disorders such as Parkinson's disease. Another direction is to explore the potential of this compound as a neuroprotective agent. In addition, further research is needed to fully understand the mechanism of action of this compound and its effects on the dopamine system. Finally, future research could investigate the potential of this compound in material science applications, such as the development of biosensors.
Synthesis Methods
Ethyl (2S,4R)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate has been synthesized using different methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone. Another method involves the use of a chiral auxiliary to obtain the desired stereochemistry. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
Ethyl (2S,4R)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of neurological disorders such as Parkinson's disease. In neuroscience, this compound has been studied for its effects on the dopamine system and its potential as a neuroprotective agent. In material science, this compound has been explored for its ability to form self-assembled monolayers on gold surfaces.
properties
IUPAC Name |
ethyl (2S,4R)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-16-13(15)11-8-9(2)14-12-7-5-4-6-10(11)12/h4-7,9,11,14H,3,8H2,1-2H3/t9-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIGNXMCAHOSFB-GXSJLCMTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(NC2=CC=CC=C12)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H](NC2=CC=CC=C12)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2716757.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2716760.png)

![Lithium;2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B2716764.png)
![methyl 2-(2-((2-chlorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2716765.png)





![8-(6-Fluoro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2716773.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2716776.png)
![N-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2716777.png)
![N-(4-chlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2716778.png)